3-(4-(Trifluoromethyl)benzyl)pyrrolidine
Overview
Description
3-(4-(Trifluoromethyl)benzyl)pyrrolidine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrrolidine ring.
Mechanism of Action
Target of Action
The compound is a derivative of pyrrolidine , a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
Derivatives with a phenylpiperazine moiety bearing a 3-trifluoromethyl group were found to be active in the mes test .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the compound should be stored at room temperature .
Biochemical Analysis
Biochemical Properties
3-(4-(Trifluoromethyl)benzyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes by forming strong hydrogen bonds and hydrophobic interactions. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, this compound can modulate the activity of proteins involved in cell signaling pathways, thereby affecting cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation in certain cell types. Moreover, this compound can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, such as alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and metabolic modulation. At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence biological activity. Additionally, this compound can affect metabolic flux and metabolite levels, altering the balance of key metabolic pathways and impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells. The distribution of this compound within tissues can also affect its therapeutic potential and toxicity, as different tissues may exhibit varying levels of uptake and retention .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within cells can determine its effects on cellular processes and overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Trifluoromethyl)benzyl)pyrrolidine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(4-(Trifluoromethyl)benzyl)pyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced forms of the original compound.
Substitution: Compounds with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
3-(4-(Trifluoromethyl)benzyl)pyrrolidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-(4-(Trifluoromethyl)phenyl)pyrrolidine
- 3-(4-(Trifluoromethyl)benzyl)piperidine
- 3-(4-(Trifluoromethyl)benzyl)morpholine
Comparison: 3-(4-(Trifluoromethyl)benzyl)pyrrolidine is unique due to its specific combination of the trifluoromethyl group and the pyrrolidine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets, compared to its analogs .
Properties
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)11-3-1-9(2-4-11)7-10-5-6-16-8-10/h1-4,10,16H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPDXXSXLYSCJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391216 | |
Record name | 3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957998-84-4 | |
Record name | 3-[[4-(Trifluoromethyl)phenyl]methyl]pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957998-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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